molecular formula C14H12N2O2 B393313 4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile CAS No. 209617-29-8

4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B393313
CAS No.: 209617-29-8
M. Wt: 240.26g/mol
InChI Key: SBSNFPPMACYWTG-BQYQJAHWSA-N
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Description

4-[(E)-2-(Dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile is a coumarin derivative characterized by a chromene backbone substituted with a dimethylamino-vinyl group at the 4-position and a nitrile group at the 3-position. This compound (referred to as compound 5 in ) is synthesized via the reaction of 4-methyl-2-oxo-2H-chromene-3-carbonitrile with dimethylformamide-dimethylacetal (DMF-DMA), followed by cyclocondensation with nitrogen nucleophiles to yield iminochromeno[3,4-c]pyridine derivatives . Its biological significance lies in its antitumor activity, as observed in planta studies .

Properties

IUPAC Name

4-[(E)-2-(dimethylamino)ethenyl]-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-16(2)8-7-10-11-5-3-4-6-13(11)18-14(17)12(10)9-15/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSNFPPMACYWTG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=O)OC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=O)OC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile typically involves the condensation of 4-hydroxycoumarin with dimethylaminoacetaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted chromene derivatives .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods, often involving the reaction of chromene derivatives with dimethylamino-containing reagents. The synthesis typically utilizes solvent systems such as ethanol or methanol and may employ microwave irradiation to enhance yield and purity. Characterization techniques include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography to confirm the molecular structure and purity.

Biological Applications

1. Antimicrobial Activity
Recent studies have demonstrated that 4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile exhibits promising antimicrobial properties. For instance, it has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies reveal that it can inhibit the proliferation of several cancer cell lines, demonstrating selective cytotoxicity against certain types of tumors. Mechanistic studies suggest that it may act by inhibiting key signaling pathways involved in cancer cell survival, such as the epidermal growth factor receptor (EGFR) pathway .

3. Tyrosine Kinase Inhibition
Inhibition of tyrosine kinases is another area where this compound shows potential. It has been reported to effectively inhibit both EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical targets in cancer therapy. The compound’s ability to interfere with these pathways highlights its potential use in developing targeted cancer therapies .

Material Science Applications

Beyond biological applications, this compound can be explored for its properties in material science. Its unique structural features may allow it to serve as a building block for organic semiconductors or fluorescent materials due to its chromophoric nature.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In cancer research, the compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound’s dimethylamino-vinyl substituent distinguishes it from other chromene derivatives. Key analogues and their differences are summarized below:

Table 1: Structural and Functional Comparison of Chromene Derivatives
Compound Name Substituents Key Properties Biological Activity References
Target Compound 4-[(E)-2-(Dimethylamino)ethenyl], 3-cyano High polarity due to dimethylamino group Antitumor (in planta)
4-Styryl Derivatives (e.g., 1a–1c) 4-styryl (variants: 4-methoxy, 3-methyl) Extended π-conjugation from styryl group NMR-characterized; potential fluorescence applications
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile 4-(4-fluorophenyl), 2-amino, 6-methoxy Enhanced aromatic interactions Antimicrobial, antitumor
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile 7-hydroxy, 3-cyano Increased solubility via hydroxyl group Not explicitly reported (structural similarity: 0.89)
Oxyresveratrol Benzene-1,3-diol core with ethenyl-dihydroxyphenyl Non-chromene structure Pharmacological, cosmetic research

Functional Group Impact on Properties

  • Styryl Groups : Enhance π-π stacking, critical for fluorescence but may reduce solubility.
  • Hydroxy/Amino Groups: Increase hydrogen-bonding capacity, influencing solubility and binding affinity.

Biological Activity

4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile, also known by its CAS number 209617-29-8, is a synthetic compound belonging to the chromene family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H12N2O2
  • Molecular Weight : 240.26 g/mol
  • Melting Point : 209.00°C - 210.00°C
  • Boiling Point : Not specified
  • Density : Not specified

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), MDA-MB231 (breast cancer), and PC3 (prostate cancer) cells. In vitro studies have shown that it induces apoptosis, primarily through the activation of caspase pathways and disruption of tubulin polymerization .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects involves interaction with tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Studies have indicated that it may also inhibit specific protein kinases associated with cancer progression .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of chromene derivatives suggests that modifications to the dimethylamino group and carbonitrile moiety can enhance biological activity. Variations in substituents on the chromene ring have been shown to affect both potency and selectivity against different tumor types .

Table 1: Cytotoxicity Data Against Selected Cancer Cell Lines

CompoundCell LineIC50 (µM)% Cell Viability at 25 µM
4-DMACHuh71571%
Caco22055%
MDA-MB2311020%
PC32563%

*IC50 values indicate the concentration required to inhibit cell growth by 50% .

Table 2: Protein Kinase Inhibition Profiles

CompoundProtein Kinase% Inhibition at 1 µM
4-DMACHsCK1e44%
HsHaspin42%
HsCDK9/cyclin T41%

*These results highlight the compound's potential as a multi-target inhibitor in cancer therapy .

Case Studies

Several studies have explored the biological implications of compounds related to or derived from chromenes:

  • Study on Antitumor Activity :
    • A study published in International Journal of Organic Chemistry evaluated various chromene derivatives for their cytotoxic effects against multiple cancer cell lines. The findings indicated that specific structural modifications led to enhanced activity against prostate cancer cells, supporting the hypothesis that chromene derivatives can be optimized for better therapeutic outcomes .
  • Mechanistic Insights :
    • Research investigating the apoptotic mechanisms revealed that chromene analogs could activate caspases and induce DNA fragmentation in tumor cells. This suggests a promising avenue for developing new anticancer agents based on chromene structures .

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using α-cyanocinnamonitrile derivatives and appropriate nucleophiles. For example, α-cyano-p-fluorocinnamonitrile reacts with 4-methoxy-1-naphthol in ethanol under piperidine catalysis, yielding chromene derivatives with high purity after recrystallization (reaction time: 60 min, solvent: EtOH) . Alternative methods include one-pot multicomponent reactions in aqueous media, which improve atom economy and reduce solvent waste .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • Single-crystal X-ray diffraction to determine bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople analysis for chromene ring conformation) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and electronic environments. For example, amino and methoxy groups produce distinct shifts in DMSO-d₆ .
  • IR spectroscopy to identify functional groups (e.g., nitrile stretches at ~2188 cm⁻¹, carbonyl bands at ~1640 cm⁻¹) .

Q. What are the critical purity criteria for this compound in pharmacological studies?

  • Methodological Answer : Purity is assessed via:
  • Melting point consistency (e.g., deviations >2°C indicate impurities) .
  • Chromatographic methods (HPLC/GC-MS) to detect unreacted precursors or side products.
  • Elemental analysis (C, H, N) to validate stoichiometry .

Advanced Research Questions

Q. How does the electronic structure of the dimethylaminoethenyl group influence photophysical properties?

  • Methodological Answer : The E-configured ethenyl group acts as a π-conjugated bridge, enhancing intramolecular charge transfer (ICT). Computational studies (DFT/TD-DFT) can model HOMO-LUMO gaps, while experimental UV-vis spectroscopy reveals absorption maxima shifts in polar solvents. Comparative analysis with non-dimethylated analogs shows reduced bandgap and solvatochromic behavior, critical for optoelectronic applications .

Q. What strategies resolve contradictions in reported biological activity data for chromene-carbonitrile derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Assay conditions (e.g., cell lines, incubation times). Standardized protocols (e.g., MTT assays at 24/48h) improve reproducibility.
  • Substituent effects . For example, fluorophenyl vs. methoxyphenyl groups alter lipophilicity and membrane permeability, impacting IC₅₀ values .
  • Crystallographic data . Polymorphism or solvate formation (e.g., ethanol vs. toluene recrystallization) can affect bioavailability .

Q. How can reaction mechanisms for chromene-carbonitrile synthesis be elucidated?

  • Methodological Answer : Mechanistic studies involve:
  • Kinetic profiling to identify rate-determining steps (e.g., nucleophilic attack vs. cyclization).
  • Isotopic labeling (e.g., ¹⁵N in piperidine) to track catalyst participation .
  • In situ FTIR/Raman spectroscopy to monitor intermediate formation (e.g., enolate or keto-enol tautomers) .

Q. What crystallographic challenges arise in analyzing chromene-carbonitrile derivatives?

  • Methodological Answer : Key challenges include:
  • Disorder in flexible groups (e.g., dimethylamino), addressed via restrained refinement or low-temperature data collection .
  • Weak X-ray scattering from light atoms (C, N), mitigated by synchrotron radiation or MoKα sources (λ = 0.71073 Å) .
  • Hydrogen bonding networks , resolved using high-resolution data (R factor <0.05) and difference Fourier maps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile
Reactant of Route 2
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4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile

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